2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14818127
Molecular Formula: C18H22N6OS
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6OS |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H22N6OS/c1-13(2)7-8-20-18-23-16(10-26-18)17(25)22-15-5-3-14(4-6-15)9-24-12-19-11-21-24/h3-6,10-13H,7-9H2,1-2H3,(H,20,23)(H,22,25) |
| Standard InChI Key | QAKKFHXOMSWROA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Introduction
Chemical Identity and Structural Characteristics
2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound distinguished by its thiazole core, carboxamide linkage, and 1,2,4-triazole substituent. The molecular formula C₁₈H₂₂N₆OS reflects a molecular weight of 370.5 g/mol, with the following key structural features:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-methylbutylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
| Molecular Formula | C₁₈H₂₂N₆OS |
| Molecular Weight | 370.5 g/mol |
| Canonical SMILES | CC(C)CCNC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
| PubChem CID | 51048858 |
The compound’s architecture integrates a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) at position 4, substituted with a carboxamide group. The amine side chain at position 2 features a 3-methylbutyl group, while the phenyl ring at the carboxamide nitrogen is further modified with a 1,2,4-triazol-1-ylmethyl moiety. This combination of functional groups confers unique electronic and steric properties, influencing both reactivity and biological interactions.
Synthesis and Reaction Pathways
The synthesis of 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves multi-step organic reactions, typically proceeding through the following stages:
Thiazole Core Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, wherein a thiourea derivative reacts with α-haloketones. For this compound, a substituted thiourea intermediate is generated by coupling 3-methylbutylamine with a thiocyanate precursor. Cyclization with bromopyruvic acid yields the thiazole scaffold.
Carboxamide Installation
The carboxamide group is introduced through a coupling reaction between the thiazole-4-carboxylic acid derivative and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. Activators such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate this amide bond formation under inert conditions.
Triazole Substituent Attachment
The 1,2,4-triazole moiety is appended to the phenyl ring via a nucleophilic substitution reaction. 4-(Chloromethyl)phenylamine reacts with 1H-1,2,4-triazole in the presence of a base like potassium carbonate, yielding the triazole-methylphenyl intermediate.
Critical Reaction Conditions:
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Temperature: 60–80°C for cyclization steps.
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Solvents: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Reactivity and Stability Profile
The compound exhibits reactivity characteristic of its functional groups:
Nucleophilic Substitution
The amine group on the thiazole ring participates in nucleophilic substitutions, enabling the formation of salts or coordination complexes with metals. For example, reaction with hydrochloric acid yields a water-soluble hydrochloride salt.
Heterocyclic Reactivity
The thiazole and triazole rings engage in π-π stacking and hydrogen bonding, influencing solid-state packing and solubility. Under acidic conditions, protonation of the triazole nitrogen alters electronic properties, potentially enhancing binding to biological targets.
Stability Considerations:
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pH Sensitivity: Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the carboxamide bond.
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Thermal Stability: Stable up to 200°C, as confirmed by thermogravimetric analysis (TGA).
Biological Activity and Mechanism of Action
Preliminary studies suggest 2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide modulates enzymatic and receptor-mediated pathways:
Antimicrobial Efficacy
The compound exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:
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Staphylococcus aureus: 16 μg/mL
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Escherichia coli: 32 μg/mL
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Candida albicans: 64 μg/mL
This activity is attributed to disruption of microbial cell wall synthesis, potentially through inhibition of penicillin-binding proteins (PBPs).
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the epidermal growth factor receptor (EGFR) tyrosine kinase domain, suggesting utility in targeted cancer therapies. Competitive inhibition assays confirmed a Kᵢ of 0.45 μM against recombinant EGFR.
Pharmacokinetic and Toxicity Profiles
While in vivo data remain limited, computational models provide preliminary insights:
| Parameter | Predicted Value |
|---|---|
| LogP (Octanol-Water) | 2.8 |
| Water Solubility | 0.024 mg/mL |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.1 μM) |
Toxicity Concerns:
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hERG Inhibition: Moderate risk (IC₅₀ = 10.2 μM), indicating potential cardiotoxicity.
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Ames Test: Negative for mutagenicity at concentrations ≤100 μg/plate.
Comparative Analysis with Structural Analogs
Comparative studies highlight this compound’s unique pharmacophore:
| Analog | Key Structural Difference | IC₅₀ (MCF-7) |
|---|---|---|
| Compound A | Replacement of triazole with imidazole | 28.7 μM |
| Compound B | Absence of 3-methylbutyl side chain | 45.2 μM |
| Target Compound | Full structure as described | 12.3 μM |
The 3-methylbutyl and triazole groups synergistically enhance target affinity and cellular uptake, explaining the superior potency.
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